molecular formula C19H16N4O2 B14943859 9-imino-2-phenyltetrahydro-3,8a-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile

9-imino-2-phenyltetrahydro-3,8a-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile

Cat. No.: B14943859
M. Wt: 332.4 g/mol
InChI Key: UGQUTVHZGQYSBN-UHFFFAOYSA-N
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Description

10-Imino-12-phenyl-9,11-dioxatricyclo[6220~1,6~]dodecane-7,7,8-tricarbonitrile is a complex organic compound known for its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-imino-12-phenyl-9,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile typically involves the reaction of 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile with aromatic aldehydes . The reaction is carried out in a solvent mixture of propan-2-ol and water, with continuous stirring for approximately 2 hours . The resulting product is a white crystalline compound with a high melting point .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent ratios, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

10-Imino-12-phenyl-9,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives with altered electronic properties.

    Reduction: Amino derivatives with potential biological activity.

    Substitution: Substituted tricyclic compounds with varied functional groups.

Scientific Research Applications

10-Imino-12-phenyl-9,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-imino-12-phenyl-9,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile involves its interaction with specific molecular targets. The compound’s imino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Imino-12-phenyl-9,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile is unique due to its specific tricyclic structure and the presence of multiple cyano groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

10-imino-12-phenyl-9,11-dioxatricyclo[6.2.2.01,6]dodecane-7,7,8-tricarbonitrile

InChI

InChI=1S/C19H16N4O2/c20-10-17(11-21)14-8-4-5-9-18(14)16(23)25-19(17,12-22)15(24-18)13-6-2-1-3-7-13/h1-3,6-7,14-15,23H,4-5,8-9H2

InChI Key

UGQUTVHZGQYSBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC23C(C1)C(C(C(O2)C4=CC=CC=C4)(OC3=N)C#N)(C#N)C#N

Origin of Product

United States

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